Lipophilicity Advantage: LogP of 3-Cyclohexyl-2-(methylamino)propanoic Acid vs. Unmethylated Cyclohexylalanine
N-Methylation on the α-amino group of cyclohexylalanine significantly increases lipophilicity, enhancing passive membrane permeability potential. The computed LogP for (S)-3-cyclohexyl-2-(methylamino)propanoic acid is 1.6294, representing a substantial increase compared to the LogP of approximately -0.58 for 3-amino-2-(cyclohexylmethyl)propanoic acid, a closely related unmethylated analog . This difference of over 2 log units translates to a theoretical ~100-fold increase in octanol-water partition coefficient, a key determinant for central nervous system penetration and cellular uptake in drug design contexts [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6294 |
| Comparator Or Baseline | 3-amino-2-(cyclohexylmethyl)propanoic acid (unmethylated analog) LogP = -0.58 |
| Quantified Difference | ΔLogP ≈ 2.21 |
| Conditions | In silico computational prediction |
Why This Matters
Higher LogP suggests superior passive membrane diffusion, which is critical for CNS drug discovery projects targeting intracellular or brain-penetrant therapeutics.
- [1] ChemSpace. (n.d.). 3-amino-2-(cyclohexylmethyl)propanoic acid. Physicochemical Properties (LogP -0.58). View Source
